molecular formula C15H24ClNO B1397541 4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-68-9

4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1397541
CAS RN: 1219982-68-9
M. Wt: 269.81 g/mol
InChI Key: JPAGVNFJESGOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H24ClNO . It is used in the synthesis of substances and is supplied under the TSCA R&D Exemption .


Synthesis Analysis

Piperidines, which include “4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for “4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride” is 1S/C15H23NO.ClH/c1-12-9-13(2)11-15(10-12)17-8-6-14-5-3-4-7-16-14;/h9-11,14,16H,3-8H2,1-2H3;1H .


Chemical Reactions Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of “4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride” is 269.81 .

Scientific Research Applications

Neuropharmacological Research

Compounds similar to 4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, particularly those within the piperidine class, have been explored for their neuropharmacological properties. For instance, piperidine derivatives like donepezil, a central acetylcholinesterase inhibitor used in treating Alzheimer's disease, show how modifications to the piperidine backbone can lead to significant therapeutic outcomes. Research into compounds like 4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride may provide insights into new neuroprotective or neuroenhancing agents by studying their interaction with various neurotransmitter systems (Román & Rogers, 2004).

Antioxidant Activity Studies

Piperidine derivatives are also studied for their potential antioxidant activities. Understanding how these compounds can scavenge free radicals or inhibit oxidative processes is crucial in developing treatments for diseases caused by oxidative stress. The methodologies used to determine antioxidant activities, such as ABTS and DPPH assays, could be applied to 4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride to evaluate its potential as an antioxidant agent (Munteanu & Apetrei, 2021).

Toxicology and Environmental Impact

Given the structural similarity to other piperidine-based compounds, research into the toxicological profile and environmental impact of 4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is essential. Understanding its degradation pathways, potential bioaccumulation, and effects on non-target organisms can provide valuable data for environmental risk assessments. Studies on compounds like 2,4-D herbicide offer a precedent for such investigations, highlighting the importance of evaluating the ecological and health-related aspects of chemical compounds (Islam et al., 2017).

Safety and Hazards

This compound is classified as an irritant . It is advised to avoid breathing mist or vapors, and to use only outdoors or in a well-ventilated area . In case of contact with skin or if inhaled, it is recommended to seek medical attention .

properties

IUPAC Name

4-[2-(3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12-9-13(2)11-15(10-12)17-8-5-14-3-6-16-7-4-14;/h9-11,14,16H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAGVNFJESGOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCC2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.